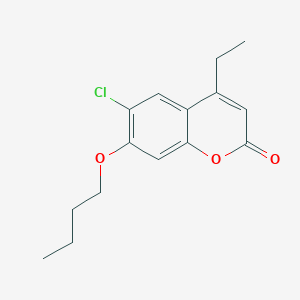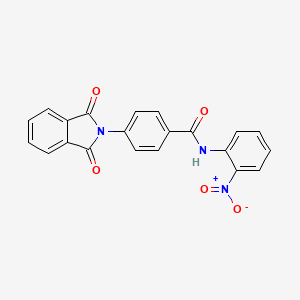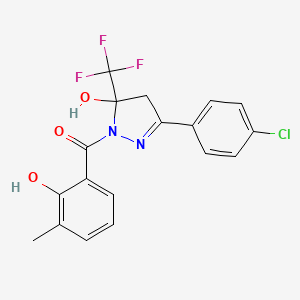![molecular formula C18H22O2 B5091463 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5091463.png)
1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) is a chemical compound that is commonly used in scientific research. It is also known as Bis(4-methylphenyl) 1,4-butanediol ether or Bis(4-methylphenyl) ethane-1,2-diol. This compound has a wide range of applications in various fields of science, including chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) is not well understood. However, it is believed to act as a radical scavenger, protecting cells from oxidative damage. It may also inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) has antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, this compound has been studied for its potential anti-cancer effects, although further research is needed to fully understand its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) in lab experiments include its low cost, ease of synthesis, and wide range of applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene). One potential area of research is its use as an antioxidant and anti-inflammatory agent in the treatment of various diseases, including cancer. Another area of research is the development of new synthetic methods for this compound, which may lead to improved yields and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) is a versatile compound that has a wide range of applications in various fields of science. Its synthesis method is simple and cost-effective, and it has been studied for its potential antioxidant, anti-inflammatory, and anti-cancer effects. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) can be achieved through the reaction of 4-methylphenol with 1,4-butanediol in the presence of a catalytic amount of hydrochloric acid. The reaction is carried out under reflux conditions and the product is obtained in good yield after purification. This method is simple, efficient and cost-effective.
Applications De Recherche Scientifique
1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) has been widely used in scientific research as a crosslinking agent for the synthesis of polymers, resins, and other materials. It has also been used as a ligand in the preparation of metal complexes for catalytic and biological applications. In addition, this compound has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
Propriétés
IUPAC Name |
1-methyl-4-[4-(4-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-15-5-9-17(10-6-15)19-13-3-4-14-20-18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDOPQPSBPLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[4-(4-methylphenoxy)butoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)

![5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5091431.png)
![1-benzyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5091438.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5091440.png)
![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)
![2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B5091466.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5091469.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5091490.png)
![N'-benzyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5091495.png)
